2-Bromo-imidazo[1,2-a]pyridin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-imidazo[1,2-a]pyridin-7-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-imidazo[1,2-a]pyridin-7-ol typically involves multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods are chosen based on the desired yield, purity, and specific application of the compound.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high efficiency and cost-effectiveness. These methods may include solvent- and catalyst-free synthesis under microwave irradiation, which offers a green chemistry approach .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-imidazo[1,2-a]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts. Reaction conditions may vary from room temperature to elevated temperatures, depending on the specific reaction .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Bromo-imidazo[1,2-a]pyridin-7-ol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Bromo-imidazo[1,2-a]pyridin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for major inhibitory neurotransmitter receptors, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyrimidine: Shares a similar fused bicyclic structure and is used in medicinal chemistry.
Imidazo[1,5-a]pyridine: Known for its applications in materials science and pharmaceutical research.
Uniqueness: 2-Bromo-imidazo[1,2-a]pyridin-7-ol is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H5BrN2O |
---|---|
Molekulargewicht |
213.03 g/mol |
IUPAC-Name |
2-bromo-1H-imidazo[1,2-a]pyridin-7-one |
InChI |
InChI=1S/C7H5BrN2O/c8-6-4-10-2-1-5(11)3-7(10)9-6/h1-4,9H |
InChI-Schlüssel |
HMDPIDJPAAZEOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=C(NC2=CC1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.